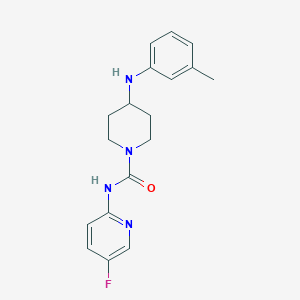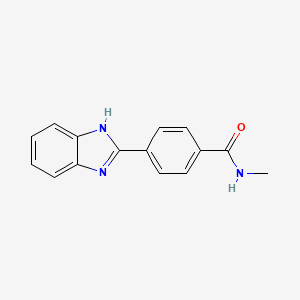![molecular formula C17H18N2O2 B7662106 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone](/img/structure/B7662106.png)
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone, also known as HPI-4, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This molecule has a unique structure that allows it to interact with specific biological targets, making it a valuable tool for researchers in the pharmaceutical, biochemical, and medical fields. In
作用機序
The mechanism of action of 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone involves its interaction with specific biological targets. This compound has been shown to bind to a specific site on the surface of cancer cells, inhibiting their growth and inducing apoptosis. In addition, this compound has been shown to bind to specific proteins, altering their function and leading to a reduction in inflammation. The exact mechanism of action of this compound is still being investigated, and further research is needed to fully understand its effects on biological targets.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the growth and induce apoptosis. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. This compound has also been shown to alter the function of specific proteins, leading to changes in cellular signaling pathways. The exact biochemical and physiological effects of this compound are still being investigated, and further research is needed to fully understand its effects on biological systems.
実験室実験の利点と制限
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a feasible compound for scientific research. In addition, this compound has been extensively studied, and its effects on biological targets are well characterized. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other biological targets, leading to unintended consequences. In addition, the exact mechanism of action of this compound is still being investigated, and further research is needed to fully understand its effects on biological systems.
将来の方向性
There are several future directions for the study of 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone. One potential direction is the investigation of this compound as a potential therapeutic agent for cancer and inflammatory diseases. Another potential direction is the use of this compound as a tool to study the interaction between proteins and small molecules. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems. Overall, the study of this compound has the potential to lead to new discoveries in the fields of pharmaceuticals, biochemistry, and medicine.
合成法
The synthesis of 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone involves several steps, including the reaction of 2-pyridinecarboxaldehyde with 2-aminobenzyl alcohol to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a feasible compound for scientific research.
科学的研究の応用
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical field, this compound has been shown to have antitumor activity by inhibiting the growth of cancer cells. In addition, this compound has been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In the biochemical field, this compound has been used as a tool to study the interaction between proteins and small molecules. This compound has also been used as a fluorescent probe to detect specific biological targets. In the medical field, this compound has been investigated for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-12-16-15-6-2-1-5-14(15)7-9-19(16)17(21)10-13-4-3-8-18-11-13/h1-6,8,11,16,20H,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXCQVXYCLMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CO)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Chlorophenyl)-1-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B7662026.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7662040.png)

![1-[2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7662045.png)
![[4-(4-Fluorophenyl)-5-methylthiophen-2-yl]-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7662054.png)
![3-[(1R)-1-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]amino]ethyl]phenol](/img/structure/B7662060.png)
![N'-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]-N'-ethyl-N-methylpropanediamide](/img/structure/B7662067.png)
![(4,4-difluorocyclohexyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662082.png)

![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7662130.png)
